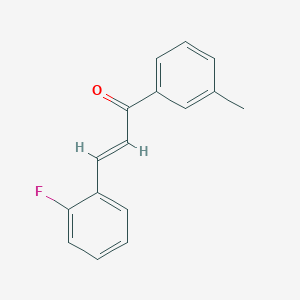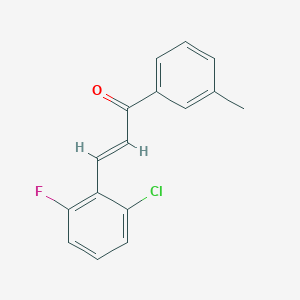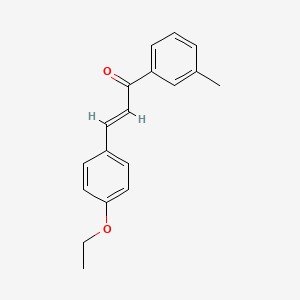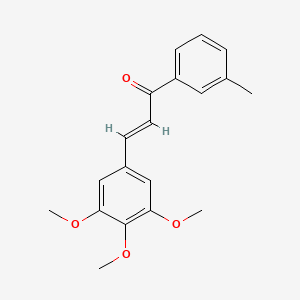
alpha-Methoxy-omega-carboxylic acid poly(ethylene glycol) (PEG-WM 20.000 Dalton)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methoxy-omega-carboxylic acid poly(ethylene glycol) (PEG-WM 20.000 Dalton), also known as Methoxypolyethylene glycols, is a derivative of polyethylene glycol (PEG). It is soluble in water, ethanol, and most high-polarity organic solvents. It has a strong hydrophilicity and is stable against heat and hydrolysis .
Synthesis Analysis
The synthesis of Methoxypolyethylene glycols involves etherification of the PEG chain ends in basic conditions by reacting it with alkyl halides. It can undergo cross-linking to form hydrogels, and polymerization can be initiated by redox reaction or free radical initiator .Molecular Structure Analysis
Methoxypolyethylene glycols is a PEG macromer with a reactive chain end consisting of methyl ether .Chemical Reactions Analysis
Methoxypolyethylene glycols can undergo etherification of the PEG chain ends in basic conditions by reacting it with alkyl halides. It can also undergo cross-linking to form hydrogels. The polymerization can be initiated by redox reaction or free radical initiator .Physical And Chemical Properties Analysis
Methoxypolyethylene glycols has a melting point of 60-64 °C, a boiling point of >200°C/760mmHg, and a density of 1.094 g/mL at 25 °C. It is slightly miscible with water. It is stable and incompatible with strong oxidizing agents, strong acids, and strong bases .Aplicaciones Científicas De Investigación
Drug Delivery Systems
PEG-WM 20.000 Dalton is used in the creation of micelles for drug delivery . For instance, it has been used in the synthesis of methoxy-poly(ethylene glycol)-block-poly(L-lactic-co-glycolic acid) (mPEG–PLGA), a copolymer used for the delivery of irinotecan, a chemotherapeutic drug used for the treatment of colon and pancreatic cancer .
Modification of Therapeutic Proteins
This compound is also used in the modification of therapeutic proteins to improve their pharmacokinetics . By attaching PEG to proteins, their stability, solubility, and resistance to proteolytic degradation can be enhanced, thereby improving their therapeutic efficacy.
Green Chemistry
A green synthetic approach based on the biocompatible zinc proline complex has been reported for the synthesis of mPEG–PLGA . This approach requires fewer purification steps, making it more environmentally friendly .
Nanoparticle Formulation
mPEG–PLGA polymeric nanoparticles have been formulated using the nanoprecipitation method for drug delivery . These nanoparticles have controlled size, surface charge, release properties, and cytotoxicity against certain cancer cells .
Synthesis of Heterobifunctional PEG
A versatile route has been proposed to synthesize heterobifunctional PEG containing diverse combinations of azide, amine, thioacetate, thiol, pyridyl disulfide, as well as activated hydroxyl end groups . This opens up many possibilities for creating high-performance molecules and materials .
Development of Hybrid Hydrogels
Heterobifunctional PEGs, such as α-amine-ω-thiol PEG, have been used in the development of hybrid hydrogels . These hydrogels maintain their gelling capacity in the presence of calcium ions, but simultaneous, spontaneous disulfide bond formation reinforces the initial physical hydrogel .
Mecanismo De Acción
Target of Action
Alpha-Methoxy-omega-carboxylic acid poly(ethylene glycol) (PEG-WM 20.000 Dalton), also known as Methoxypolyethylene glycols , is a type of Polyethylene glycol (PEG) macromer .
Mode of Action
The compound has a reactive chain end consisting of a methyl ether . This allows it to undergo etherification in basic conditions by reacting with alkyl halides . The compound can undergo cross-linking to form hydrogels, and polymerization can be initiated by redox reaction or free radical initiator .
Biochemical Pathways
It’s known that the compound can undergo cross-linking to form hydrogels , which suggests it may interact with biological systems at the molecular level.
Pharmacokinetics
It’s known that methoxypolyethylene glycols are used in various applications such as micelles for drug delivery as well as in modifications of therapeutic proteins to improve their pharmacokinetics .
Result of Action
Given its ability to form hydrogels , it may have applications in drug delivery systems and tissue engineering.
Action Environment
It’s known that the compound can undergo etherification in basic conditions , suggesting that pH levels may influence its reactivity.
Propiedades
IUPAC Name |
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-14-6-7-15-5-4-10-8(11)2-3-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPMYYGFUMVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92450-99-2 |
Source


|
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[2-[(3-carboxy-1-oxopropyl)amino]ethyl]-ω-methoxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[(3-carboxy-1-oxopropyl)amino]ethyl]-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92450-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methoxyethoxy)ethylamino]-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














